molecular formula C14H15NO2S2 B2405562 N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide CAS No. 2379977-00-9

N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2405562
CAS No.: 2379977-00-9
M. Wt: 293.4
InChI Key: FIRHZZDWBZHGSU-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide is a complex organic compound featuring a thiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide typically involves the condensation of thiophene derivatives with oxolane-3-carboxylic acid derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)oxolane-3-carboxamide is unique due to its complex structure, which includes two thiophene rings and an oxolane-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(10-1-3-17-7-10)15-6-13-5-12(9-19-13)11-2-4-18-8-11/h2,4-5,8-10H,1,3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHZZDWBZHGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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